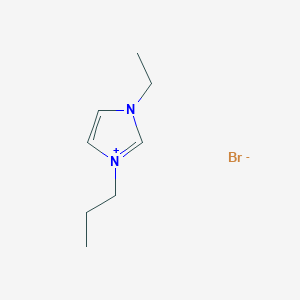

1-Ethyl-3-propylimidazolium bromide; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-3-propylimidazolium bromide is a compound with the molecular formula C8H15BrN2 . It is an imidazolium salt that has been used in various applications, including as a solvent and in electrochemical synthesis .

Molecular Structure Analysis

The molecular weight of 1-Ethyl-3-propylimidazolium bromide is 219.12 g/mol . Its IUPAC name is 1-ethyl-3-propylimidazol-3-ium bromide . The InChI string and Canonical SMILES are also available for further structural analysis .Physical And Chemical Properties Analysis

1-Ethyl-3-propylimidazolium bromide has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 3 . The topological polar surface area is 8.8 Ų .Applications De Recherche Scientifique

Green Blends with Biodegradable Polymer

1-Ethyl-3-propylimidazolium bromide has been used in the creation of green blends with a biodegradable polymer, poly(3-hydroxybutyrate) (PHB) . The presence of 1-Ethyl-3-propylimidazolium bromide in the blends decreased the glass transition temperature (Tg) and melting temperature ™ of PHB, and reduced its degree of crystallinity . This suggests that 1-Ethyl-3-propylimidazolium bromide weakens the crystallization of PHB .

Catalyst for Solvent-free Synthesis of Cyclic Carbonates

1-Ethyl-3-propylimidazolium bromide has been used as a catalyst for the solvent-free synthesis of cyclic carbonates from CO2 and epoxides . The materials were characterized and used as catalysts for solvent-free synthesis of cyclic carbonates from CO2 and epoxides under relatively mild conditions .

Detailed Analysis of Molecular Interactions

This compound has been used in a detailed analysis of molecular interactions and conformational states via ab initio methods at the density functional theory (DFT) .

Safety and Hazards

The safety data sheet for 1-Ethyl-3-propylimidazolium bromide indicates that it is not yet fully tested, and risks cannot be excluded if the product is handled inappropriately . It is advised to avoid contact with skin or inhalation of spillage, dust, or vapor . In case of contact, immediate medical attention is recommended .

Orientations Futures

Ionic liquids, such as 1-Ethyl-3-propylimidazolium bromide, have been extensively investigated for their potential in enhancing the efficiency and stability of devices like perovskite solar cells . Future research directions could include exploring more applications of 1-Ethyl-3-propylimidazolium bromide in other fields.

Mécanisme D'action

Target of Action

1-Ethyl-3-propylimidazolium bromide is an imidazolium salt . It has been reported to have antimalarial activity, suggesting that its primary targets could be the proteins or enzymes involved in the life cycle of the malaria parasite .

Mode of Action

As an imidazolium salt, it may interact with its targets through ionic interactions or hydrogen bonding

Biochemical Pathways

Given its reported antimalarial activity, it may interfere with the biochemical pathways essential for the survival and replication of the malaria parasite .

Result of Action

Given its reported antimalarial activity, it may induce changes at the molecular and cellular levels that inhibit the growth or replication of the malaria parasite .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethyl-3-propylimidazolium bromide. For instance, factors such as temperature and pH can affect the stability of the compound and its interaction with its targets . Moreover, the presence of other substances in the environment, such as other drugs or biological molecules, can also influence its action and efficacy .

Propriétés

IUPAC Name |

1-ethyl-3-propylimidazol-3-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBYGJUDBYCOIN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CN(C=C1)CC.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-propylimidazolium bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)

![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)